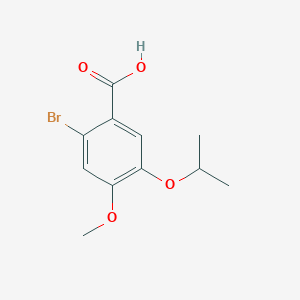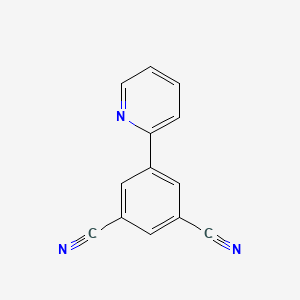
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is an organic compound that has gained significant attention in the field of materials chemistry. This compound consists of a benzene ring substituted with a pyridine ring and two cyano groups. The presence of the pyridine ring and cyano groups makes it a versatile molecule with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling a halogenated pyridine with a benzene derivative containing terminal alkynes. The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere, such as nitrogen or argon. The reaction is usually performed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or aldehydes.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile involves its interaction with molecular targets through its functional groups. The cyano groups and pyridine ring can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence its reactivity and properties. These interactions are crucial in its applications in organic electronics and as a ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Pyridin-3-yl)benzene-1,3-dicarbonitrile: Similar structure but with the pyridine ring attached at a different position.
Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile: Contains additional carbazole groups, enhancing its electronic properties.
Uniqueness
5-(Pyridin-2-yl)benzene-1,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of materials for organic electronics and as a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
820231-68-3 |
|---|---|
Molekularformel |
C13H7N3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
5-pyridin-2-ylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C13H7N3/c14-8-10-5-11(9-15)7-12(6-10)13-3-1-2-4-16-13/h1-7H |
InChI-Schlüssel |
WHSBPWTZOVNEOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
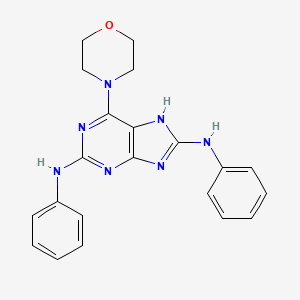
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
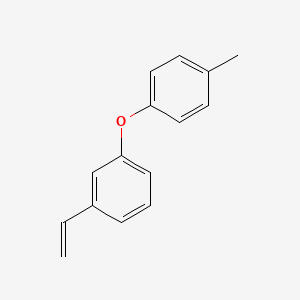
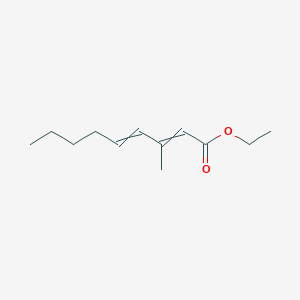
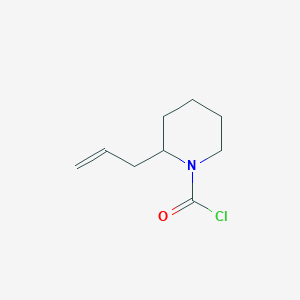

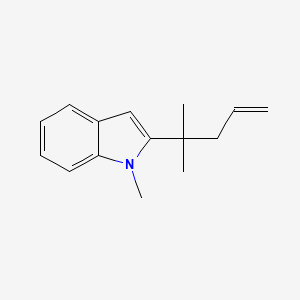
![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)
![Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12523194.png)
